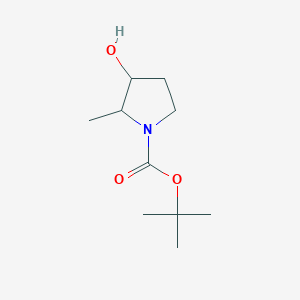

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHMCXQTIPFLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-04-3, 126874-66-6 | |

| Record name | rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-Protected 3-Hydroxy-2-Methylpyrrolidine

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Chiral Building Block

N-Boc-protected 3-hydroxy-2-methylpyrrolidine is a vital heterocyclic scaffold in medicinal chemistry and pharmaceutical development. Its rigid, chiral structure serves as a cornerstone for the synthesis of a multitude of pharmacologically active agents, including inhibitors for antibacterials, immunomodulators, and various therapeutic agents.[1] The precise stereochemistry of the hydroxyl and methyl groups at the C2 and C3 positions is critical for biological activity, making robust analytical characterization essential.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for elucidating the structure and stereochemistry of this molecule. However, the spectrum is complex due to the conformational rigidity of the pyrrolidine ring, the presence of multiple stereocenters, and the influence of the bulky tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of the ¹H NMR spectrum, explaining the underlying principles that govern the chemical shifts and coupling constants, and offers a field-proven protocol for acquiring and interpreting high-quality data.

I. Theoretical Analysis: Unraveling the Spectral Complexity

The ¹H NMR spectrum of Boc-protected 3-hydroxy-2-methylpyrrolidine is defined by several key structural features: the Boc protecting group, the pyrrolidine ring protons, the methyl group, and the hydroxyl proton. The relative stereochemistry—cis ((2S,3R) or (2R,3S)) versus trans ((2S,3S) or (2R,3R))—profoundly influences the spectrum.

The Boc Protecting Group and Rotameric Effects

The large tert-butyloxycarbonyl (Boc) group introduces significant steric hindrance and restricts rotation around the N1-C(O) amide bond. This can lead to the presence of two distinct rotamers (conformational isomers) in solution, which are often observable by NMR at room temperature.[2] This phenomenon can result in the doubling of some or all signals in the spectrum.

-

Expected Signal: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

Chemical Shift (δ): Typically observed in the range of 1.40-1.50 ppm .[3][4] The exact position can vary slightly depending on the solvent and the presence of rotamers.

The Pyrrolidine Ring: A System of Complex Couplings

The five-membered pyrrolidine ring is not planar and adopts an "envelope" or "twist" conformation to minimize steric strain.[5] The specific puckering of the ring is influenced by the substituents and their stereochemistry.[5][6] This conformational locking results in distinct chemical environments for axial and equatorial protons, leading to complex splitting patterns (multiplicities).

The key protons on the pyrrolidine ring are:

-

H2: The proton at the C2 position, adjacent to the nitrogen and bearing the methyl group.

-

H3: The proton at the C3 position, bearing the hydroxyl group.

-

H4 (a & b): The two diastereotopic protons on the C4 methylene group.

-

H5 (a & b): The two diastereotopic protons on the C5 methylene group adjacent to the nitrogen.

Influence of Stereochemistry on Chemical Shifts and Coupling Constants

The spatial relationship between the C2-methyl and C3-hydroxyl groups is the single most important factor determining the appearance of the ring proton signals.

-

trans Isomers ((2S,3S) or (2R,3R)): In the trans configuration, the H2 and H3 protons are on the same side of the ring. The dihedral angle between them typically results in a small to medium vicinal coupling constant (JH2-H3).

-

cis Isomers ((2S,3R) or (2R,3S)): In the cis configuration, the H2 and H3 protons are on opposite sides of the ring. The dihedral angle in this case often leads to a larger JH2-H3 coupling constant.

The following table summarizes the expected chemical shift ranges and multiplicities for the key protons. Note that these are estimations based on related structures and are subject to variation based on the specific stereoisomer and solvent used.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |

| Boc Group (-C(CH₃)₃) | 1.40 - 1.50 | Singlet (s) | N/A |

| Methyl Group (-CH₃) | 1.10 - 1.30 | Doublet (d) | JH2-CH3 |

| H2 | 3.60 - 4.00 | Multiplet (m) or Quartet of doublets (qd) | H3, CH₃ |

| H3 | 4.10 - 4.50 | Multiplet (m) | H2, H4a, H4b, OH |

| H4a, H4b | 1.80 - 2.20 | Multiplets (m) | H3, H4b/H4a, H5a, H5b |

| H5a, H5b | 3.20 - 3.70 | Multiplets (m) | H4a, H4b, H5b/H5a |

| Hydroxyl (-OH) | Variable (typically 1.5 - 4.0) | Broad singlet (br s) or Triplet/Doublet if coupled | H3 |

II. Experimental Protocol: A Self-Validating System

Acquiring a clean, high-resolution ¹H NMR spectrum is paramount. The following protocol is designed to ensure data integrity and reproducibility.

Sample Preparation

-

Analyte Purity: Ensure the sample of Boc-protected 3-hydroxy-2-methylpyrrolidine is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with exchangeable protons like the hydroxyl group, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow down the exchange rate and allow for the observation of OH coupling.

-

Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS) at 0 ppm. Alternatively, the residual protio-solvent signal can be used for referencing (e.g., CHCl₃ at δ 7.26 ppm).[3]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.[7]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (zg or zg30) is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to ensure all signals are captured.

-

Acquisition Time (AT): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds to allow for adequate T1 relaxation, ensuring quantitative accuracy if needed.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase correction and baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

III. Visualization of Key Structural Relationships

Diagrams are essential for visualizing the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure highlighting key proton environments.

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. (2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate | 477293-60-0 | Benchchem [benchchem.com]

- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

A Comprehensive Technical Guide to tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, a valuable chiral building block in modern organic and medicinal chemistry. We will delve into its precise chemical identity, stereoselective synthetic methodologies, detailed spectroscopic characterization, and its critical role in the development of novel therapeutics.

Definitive IUPAC Nomenclature and Structural Elucidation

The precise IUPAC name for the target compound, considering its defined stereochemistry, is tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate . The structure features a five-membered saturated nitrogen-containing ring (pyrrolidine). The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents during synthetic transformations. The pyrrolidine ring is substituted with a methyl group at the 2-position and a hydroxyl group at the 3-position. The stereochemical descriptors "(2S,3R)" define the absolute configuration at these two chiral centers, which is crucial for its application in asymmetric synthesis and its interaction with biological targets.

Key Structural Features:

-

Pyrrolidine Core: A versatile scaffold in medicinal chemistry, providing a three-dimensional structure that can effectively explore pharmacophore space.[1]

-

Boc Protecting Group: A common and readily cleavable protecting group for amines, essential for controlling reactivity in multi-step syntheses.

-

Defined Stereochemistry: The (2S,3R) configuration makes it a valuable chiral precursor for the synthesis of enantiomerically pure compounds.[2]

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure substituted pyrrolidines is a significant area of research in organic chemistry.[3] Common strategies involve the use of chiral precursors from the "chiral pool," such as amino acids, or the application of asymmetric catalytic methods.

A plausible and efficient method for the synthesis of tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate involves the diastereoselective reduction of a corresponding ketone precursor, tert-butyl (S)-2-methyl-3-oxopyrrolidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials like L-proline.

Experimental Protocol: Diastereoselective Reduction

This protocol is a representative method and may require optimization based on laboratory conditions and reagent batches.

Step 1: Synthesis of tert-Butyl (S)-2-methyl-3-oxopyrrolidine-1-carboxylate (Precursor)

This step is based on established literature procedures for the modification of proline derivatives.

Step 2: Diastereoselective Reduction to Yield the (2S,3R) Isomer

-

Reaction Setup: To a solution of tert-butyl (S)-2-methyl-3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Allow the mixture to warm to room temperature, and then extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate as a solid. The diastereoselectivity of the reduction is influenced by the steric hindrance of the methyl group at the 2-position, directing the hydride attack to favor the formation of the trans product.

Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Characterization

The structural integrity of tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected data based on the analysis of structurally similar compounds.[4]

Table 1: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | Chemical Shift (δ ppm) : ~4.0-3.8 (m, 1H, CH-OH) ~3.6-3.4 (m, 1H, N-CH) ~3.3-3.1 (m, 2H, N-CH₂) ~2.2-2.0 (m, 1H, CH₂-CH) ~1.9-1.7 (m, 1H, CH₂-CH) 1.48 (s, 9H, C(CH₃)₃) 1.15 (d, 3H, CH-CH₃) |

| ¹³C NMR | Chemical Shift (δ ppm) : ~155.0 (C=O, carbamate) ~80.0 (C(CH₃)₃) ~70.0 (CH-OH) ~60.0 (N-CH) ~45.0 (N-CH₂) ~35.0 (CH₂) 28.5 (C(CH₃)₃) ~15.0 (CH-CH₃) |

| Mass Spec (ESI-MS) | m/z calculated for C₁₀H₁₉NO₃ [M+H]⁺: 202.1438; found: consistent with calculated mass. |

| IR Spectroscopy | Wavenumber (cm⁻¹) : ~3400 (O-H stretch, broad) ~2970 (C-H stretch, sp³) ~1685 (C=O stretch, carbamate) |

Applications in Drug Discovery and Organic Synthesis

Substituted pyrrolidines are a cornerstone of modern drug discovery, with the pyrrolidine ring being a prevalent scaffold in many FDA-approved drugs.[5] The rigid, three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of functional groups, which is critical for effective binding to biological targets.[1]

tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The hydroxyl group provides a handle for further functionalization, such as oxidation to a ketone, etherification, or esterification, allowing for the introduction of diverse pharmacophores. The Boc-protected amine allows for controlled deprotection and subsequent coupling reactions.

Examples of applications include:

-

Synthesis of Novel Antibiotics: The pyrrolidine scaffold is found in numerous natural and synthetic antibacterial agents.

-

Development of Antiviral Agents: As a chiral building block, it is used in the synthesis of complex molecules targeting viral enzymes.

-

Inhibitors of Enzymes: The specific stereochemistry of this compound makes it an ideal starting material for the design of enzyme inhibitors where stereoselective binding is crucial.

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in drugs targeting CNS receptors.

The use of such N-Boc protected hydroxypyrrolidines is a well-established strategy in the synthesis of various therapeutic agents, including those for treating infectious diseases, cancer, and inflammatory conditions.[6]

Safety and Handling

tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.

Table 2: Physical and Safety Properties

| Property | Value |

| CAS Number | 1107659-77-7[7] |

| Molecular Formula | C₁₀H₁₉NO₃[7] |

| Molecular Weight | 201.26 g/mol [7] |

| Appearance | Yellow solid (predicted)[8] |

| Boiling Point | 282.5±33.0 °C (predicted)[8] |

| Density | 1.094±0.06 g/cm³ (predicted)[8] |

| Storage | Store at 0-8 °C[8] |

Conclusion

tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is a highly valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. Its well-defined stereochemistry and multiple points for functionalization make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its effective application in research and development.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Supplementary Information. Macmillan Group, Princeton University. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC, NIH. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. tert-butyl (2s,3r)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | 1107659-77-7 [chemicalbook.com]

Methodological & Application

The Strategic Application of Tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate in Modern Medicinal Chemistry

The intricate architecture of biologically active molecules necessitates a sophisticated and strategic approach to their synthesis. Chiral building blocks, such as substituted pyrrolidines, are indispensable tools in the medicinal chemist's arsenal, offering a rigid scaffold to orient functional groups in three-dimensional space, thereby dictating their interaction with biological targets. Among these, tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate stands out as a particularly valuable synthon. Its defined stereochemistry at the C-2 and C-3 positions, coupled with the orthogonal protecting group strategy afforded by the tert-butoxycarbonyl (Boc) group, provides a versatile platform for the construction of complex molecular frameworks. This application note will delve into the utility of this chiral building block, with a particular focus on its role in the synthesis of innovative therapeutic agents, exemplified by the dipeptidyl peptidase-4 (DPP-4) inhibitor, Omarigliptin.

The Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery

The pyrrolidine ring is a recurring structural motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to mimic the conformation of peptide backbones, enabling it to engage with enzyme active sites and protein-protein interfaces. The stereospecific functionalization of the pyrrolidine ring allows for the precise positioning of substituents to optimize binding affinity, selectivity, and pharmacokinetic properties. The title compound, with its hydroxyl and methyl groups, offers multiple points for diversification, making it an ideal starting material for library synthesis and lead optimization campaigns.

Application Showcase: Synthesis of the DPP-4 Inhibitor Omarigliptin

A compelling example of the strategic deployment of a functionalized pyrrolidine derivative is in the synthesis of Omarigliptin, a long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1] While the publicly available manufacturing routes for Omarigliptin commence from different starting materials, the core structure of the drug contains a complex heterocyclic system where a highly substituted pyrrolidinone-like moiety is a key component. The synthesis of this core can be conceptually traced back to chiral building blocks like tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate. The following sections will outline a plausible synthetic strategy, including detailed protocols, for the elaboration of this building block into a key intermediate for Omarigliptin.

Synthetic Strategy Overview

The overall strategy involves the functionalization of the hydroxyl group of tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, followed by further transformations to construct the fused heterocyclic system of Omarigliptin. This process underscores the importance of the predefined stereochemistry of the starting material, which is ultimately translated into the final drug molecule.

Sources

Application Notes and Protocols for the Functionalization of N-Boc Pyrrolidine

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, which is critical for optimizing drug-target interactions.[2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in pyrrolidine chemistry for several key reasons. It activates the adjacent α-C-H bonds towards deprotonation, provides steric bulk that can influence the stereochemical outcome of reactions, and can be readily removed under acidic conditions without affecting many other functional groups.

This guide provides an in-depth exploration of key reaction conditions and detailed protocols for the functionalization of N-Boc pyrrolidine. We will delve into three primary strategies: α-functionalization via directed deprotonation, transition metal-catalyzed C-H activation, and functionalization through redox-neutral methods involving iminium ion intermediates. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing novel and complex pyrrolidine derivatives.

Section 1: α-Functionalization via Deprotonation and Electrophile Trapping

The most established method for functionalizing N-Boc pyrrolidine relies on the increased acidity of the α-protons, a direct consequence of the electron-withdrawing nature of the carbamate group. This allows for regioselective deprotonation using a strong base, generating a nucleophilic organolithium species that can be trapped with a variety of electrophiles.

Causality and Experimental Rationale:

-

Base Selection: Strong, non-nucleophilic bases like sec-butyllithium (s-BuLi) are ideal. n-Butyllithium (n-BuLi) can also be used, but s-BuLi is often preferred for its higher basicity and steric bulk, which can improve selectivity.

-

Temperature Control: These reactions are performed at low temperatures (typically -78 °C) for two critical reasons. First, it ensures kinetic control, favoring deprotonation at the electronically activated α-position over other sites. Second, it maintains the configurational stability of the resulting α-lithiated intermediate, which is crucial for stereoselective transformations.[5] In diethyl ether, N-Boc-2-lithio-2-arylpyrrolidines are configurationally stable at -60 °C.[5]

-

Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required to solvate the organolithium intermediate without reacting with it.

-

Stereocontrol: In the absence of a chiral influence, deprotonation yields a racemic product. Enantioselectivity is achieved by incorporating a chiral ligand, most famously the naturally occurring diamine (-)-sparteine. The alkyllithium and (-)-sparteine form a chiral complex that selectively abstracts one of the two enantiotopic α-protons, leading to an enantioenriched organolithium species.[6][7]

Asymmetric α-Arylation via Lithiation-Transmetalation-Coupling

A powerful extension of the deprotonation strategy involves a subsequent transmetalation and palladium-catalyzed cross-coupling. This sequence allows for the introduction of aryl groups, a common motif in pharmaceuticals.[6][8][9] The process involves three key steps executed in a single pot.

Protocol 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

This protocol is adapted from the highly cited work by Campos et al. for the synthesis of (R)-2-(4-Amino-2-fluorophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester.[6]

Materials:

-

N-Boc-pyrrolidine

-

(-)-sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

-

Zinc chloride (ZnCl₂) in Et₂O (e.g., 1.0 M)

-

4-bromo-3-fluoroaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Setup: To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add anhydrous MTBE.

-

Reagent Addition: Add N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.0 equiv).

-

Cooling: Cool the reaction mixture to below -70 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of s-BuLi (1.0 equiv) over 2-4 hours, ensuring the internal temperature is maintained below -68 °C. Stir the resulting pale brown solution at this temperature for an additional 2.5 hours.

-

Transmetalation: Add a solution of ZnCl₂ in Et₂O (0.7 equiv) over 2.5 hours, keeping the temperature below -65 °C.

-

Warming: Once the addition is complete, allow the reaction to warm to approximately 10-15 °C. An off-white suspension will form.

-

Coupling: To the suspension, add the aryl bromide (e.g., 4-bromo-3-fluoroaniline, 0.83 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 equiv), and the phosphine ligand (e.g., t-Bu₃P·HBF₄, 0.04 equiv).

-

Reaction: Stir the mixture at 5-10 °C for 2 hours, then at 20 °C for another 2 hours, monitoring by HPLC or TLC for completion.

-

Workup: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Separate the organic layer.

-

Extraction & Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the α-arylated pyrrolidine. The isolated yield for the target compound in the literature was 63% with 92% ee.[6]

| Electrophile/Coupling Partner | Base/Catalyst System | Temp (°C) | Yield (%) | ee (%) / d.r. | Reference |

| 4-Bromo-3-fluoroaniline | s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂/t-Bu₃P·HBF₄ | -78 to 20 | 63 | 92 | [6] |

| Trimethylsilyl chloride (TMSCl) | s-BuLi/(-)-sparteine | -78 | 76 | 96 | [7] |

| Benzaldehyde | n-BuLi/TMEDA | -78 to RT | 85 | Racemic | [9] |

Section 2: Transition Metal-Catalyzed C-H Functionalization

While deprotonation is effective, it requires stoichiometric strong bases and cryogenic temperatures. An alternative approach involves the direct functionalization of C-H bonds using a transition metal catalyst, often under milder conditions.[8] These methods typically rely on a catalyst's ability to selectively insert into a C-H bond.

Rhodium-Catalyzed C-H Functionalization

Dirhodium tetracarboxylate catalysts are highly effective at decomposing diazo compounds to generate transient, electrophilic rhodium-carbene intermediates. These intermediates can then undergo a C-H insertion reaction. For N-Boc pyrrolidine, this insertion occurs selectively at the α-position due to electronic activation and steric accessibility.

Mechanism Rationale: The reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole, a related substrate, demonstrates that dirhodium catalysts can achieve highly selective C-H functionalization at the C2 position, adjacent to the nitrogen.[10][11] Chiral rhodium catalysts, such as Rh₂(S-PTAD)₄, can induce high levels of both diastereoselectivity and enantioselectivity.[10] The donor/acceptor nature of the carbene generated from an aryldiazoacetate is key to this selective C-H insertion pathway over competing reactions like cyclopropanation.[11]

Protocol 2: Asymmetric Rh(II)-Catalyzed C–H Functionalization

This protocol is conceptualized based on the principles described by Davies et al. for C-H functionalization of related N-heterocycles.[10][11]

Materials:

-

N-Boc-pyrrolidine

-

Methyl aryldiazoacetate (e.g., methyl phenyldiazoacetate)

-

Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane or hexanes)

Procedure:

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-pyrrolidine (10 equiv) and the rhodium catalyst (0.05-1 mol %) in the anhydrous solvent.

-

Diazo Addition: Prepare a solution of the methyl aryldiazoacetate (1.0 equiv) in the same solvent. Add this solution dropwise to the reaction mixture over several hours using a syringe pump. A slow addition rate is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

-

Reaction: Stir the reaction at room temperature for 12-24 hours after the addition is complete. Monitor the reaction by TLC for the consumption of the diazo compound.

-

Workup: Once complete, concentrate the reaction mixture directly onto silica gel.

-

Purification: Purify the residue by flash column chromatography. The excess N-Boc-pyrrolidine can be recovered during distillation of the initial fractions. The desired product is typically eluted with a hexane/ethyl acetate gradient. High diastereoselectivity (>20:1 d.r.) and enantioselectivity (>97% ee) have been achieved in analogous systems.[10][11]

Section 3: Redox-Neutral α-Functionalization

A developing area in amine functionalization is the redox-neutral approach. This strategy avoids the use of strong stoichiometric bases or external oxidants. One such method involves the reaction of a pyrrolidine with a quinone monoacetal, which acts as a hydride acceptor to generate an electrophilic iminium ion in situ.[1][4]

Mechanism Rationale: The reaction between pyrrolidine and the quinone monoacetal forms an initial iminium ion. A base then abstracts an α-proton, and subsequent aromatization drives the formation of a cyclic N-acyliminium ion intermediate.[1] This potent electrophile is then readily trapped by a nucleophile present in the reaction mixture, such as an electron-rich aromatic ring, to yield the α-arylated product. The entire process is a one-pot, redox-neutral cascade.[1][4]

Protocol 3: Redox-Neutral α-Arylation

This protocol is based on the method developed by Qu and coworkers.[1][4] Note: This specific literature uses unprotected pyrrolidine, but the principle is adaptable to N-protected systems where the iminium ion can still form.

Materials:

-

Pyrrolidine (or N-substituted pyrrolidine)

-

Quinone monoacetal

-

Aromatic nucleophile (e.g., 2-naphthol)

-

Base (e.g., DABCO or DIPEA)

-

Solvent (e.g., 2,2,2-trifluoroethanol - TFE)

Procedure:

-

Setup: To a vial, add the pyrrolidine (1.0 equiv), the quinone monoacetal (1.2 equiv), the aromatic nucleophile (1.5 equiv), and the base (0.1-1.0 equiv).

-

Solvent: Add the solvent (TFE) to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the α-arylated pyrrolidine. Yields in the literature for this transformation are reported to be high (up to 82%).[1]

Troubleshooting and Technical Insights

-

Moisture Sensitivity: All deprotonation reactions (Section 1) are extremely sensitive to moisture and air. Ensure all glassware is flame- or oven-dried, and all reagents and solvents are anhydrous and handled under an inert atmosphere.

-

Boc-Group Stability: The N-Boc group is stable to bases, organometallics, and most neutral or mildly basic reaction conditions. However, it is readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl).[6] Care should be taken during aqueous workups or chromatography to avoid prolonged exposure to acidic conditions if Boc-group retention is desired.

-

Ligand Choice in Asymmetric Lithiation: While (-)-sparteine is the classic choice, it is a natural product with only one enantiomer readily available. Significant research has gone into developing synthetic "sparteine surrogates" that can provide access to the opposite enantiomer of the product.[7]

-

Catalyst Loading in C-H Activation: Catalyst loading can often be decreased for C-H functionalization reactions, but this may require longer reaction times.[10] For initial attempts, using the literature-reported catalyst loading is recommended.

Conclusion

The functionalization of N-Boc pyrrolidine is a cornerstone of modern synthetic and medicinal chemistry. The choice of methodology—be it classic deprotonation, modern C-H activation, or innovative redox-neutral strategies—depends on the desired substitution pattern, required stereochemistry, and functional group tolerance of the substrate. By understanding the principles and conditions outlined in this guide, researchers can effectively access a diverse array of complex and valuable pyrrolidine-based molecules for applications in drug discovery and beyond.

References

-

Campos, K. R., et al. (2006). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry. [Link]

-

Doyle, A. G., & Seidel, D. (2016). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Request PDF. [Link]

-

Tian, F.-X., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Royal Society of Chemistry. [Link]

-

Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]

-

Wolfe, J. P., et al. (2007). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]

-

Seidel, D., et al. (2016). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC. [Link]

-

Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC. [Link]

-

Engle, K. M., & Chen, J. S. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

-

Raimondi, M. V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Beak, P., et al. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link]

-

O'Brien, P. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Itoh, T., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]

-

Clayden, J., & Coldham, I. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications. [Link]

-

Gawley, R. E., & Beng, T. K. (2012). Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines. PMC. [Link]

-

Popowycz, F., & Jacolot, M. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

-

O'Brien, P. (2013). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society. [Link]

-

ResearchGate Question. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

-

Qu, J., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publishing. [Link]

Sources

- 1. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of N-Protected Pyrrolidines via Palladium Catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of N-protected pyrrolidines.

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The N-protected pyrrolidine ring is a privileged scaffold in medicinal chemistry and is a core structural component of numerous FDA-approved pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a rigid, three-dimensional framework for orienting pharmacophoric groups. Drugs containing the pyrrolidine motif exhibit a wide range of therapeutic activities, including antiviral, anti-inflammatory, and antitumoral effects.[1]

Given its significance, the development of efficient and modular synthetic routes to substituted pyrrolidines is a paramount objective in pharmaceutical development.[2] Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a singularly powerful and versatile tool for the construction of C–C and C–N bonds under mild and predictable conditions.[3] These methods, including intramolecular allylic aminations, oxidative cyclizations, and C-H functionalizations, provide unparalleled access to a diverse array of complex and highly functionalized pyrrolidine derivatives.[4][5]

This guide provides an in-depth exploration of key palladium-catalyzed methodologies, focusing on the underlying mechanistic principles, critical experimental parameters, and detailed, field-proven protocols to empower researchers in their synthetic campaigns.

Core Mechanistic Principles: A Look Inside the Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. Most palladium-catalyzed transformations for pyrrolidine synthesis operate through distinct, yet related, catalytic cycles.

The palladium-catalyzed intramolecular allylic amination is a cornerstone of pyrrolidine synthesis. This reaction typically involves a Pd(0) catalyst that undergoes oxidative addition to a substrate containing an allylic leaving group (e.g., acetate, carbonate). The resulting (π-allyl)Pd(II) complex is then intercepted by a tethered N-nucleophile (the N-protected amine) to form the pyrrolidine ring.[6]

The key steps are:

-

Coordination: The Pd(0) catalyst coordinates to the alkene of the allylic system.[6]

-

Oxidative Addition: The palladium atom inserts into the carbon-leaving group bond, forming a cationic (π-allyl)Pd(II) intermediate and releasing the leaving group anion.[6]

-

Nucleophilic Attack: The tethered N-protected amine attacks one of the termini of the π-allyl system. This is the ring-closing step.

-

Reductive Elimination/Protonolysis: The catalyst is regenerated to its Pd(0) state, releasing the N-protected pyrrolidine product.

Caption: Catalytic cycle for the intramolecular Tsuji-Trost allylic amination.

In contrast to the Pd(0)/Pd(II) cycle of the Tsuji-Trost reaction, oxidative amination methods typically employ a Pd(II) catalyst. This approach is particularly useful for substrates containing an unactivated alkene.

The key steps include:

-

Aminopalladation: The tethered N-nucleophile attacks the Pd(II)-activated alkene, forming a new C-N bond and a carbon-palladium sigma bond.[7]

-

β-Hydride Elimination or Reductive Elimination: The alkyl-Pd(II) intermediate can undergo various transformations. In many syntheses of substituted pyrrolidines, this is followed by a subsequent bond formation.

-

Catalyst Reoxidation: The resulting Pd(0) is inactive for the initial aminopalladation step. A stoichiometric oxidant (e.g., Cu(II), benzoquinone, or molecular oxygen) is required to regenerate the active Pd(II) catalyst, making the overall process catalytic.[8]

Caption: Key steps in a Wacker-type oxidative amination for pyrrolidine synthesis.

Key Experimental Parameters and Strategic Choices

The success of a palladium-catalyzed cyclization hinges on the judicious selection of several key parameters. The rationale behind these choices separates a low-yielding reaction from a robust and scalable protocol.

-

Palladium Precursor and Ligand:

-

Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors for generating the active Pd(0) species in situ.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing aggregation into inactive palladium black, and modulating its reactivity. The choice of ligand can influence yield, selectivity, and reaction rate. For instance, bulky, electron-rich ligands can promote oxidative addition, while specific chiral ligands are essential for asymmetric variants.[9]

-

-

The N-Protecting Group (PG):

-

This is arguably the most critical variable. The PG dictates the nucleophilicity of the nitrogen atom and the overall stability of the substrate.

-

Sulfonamides (Ts, Ns): Tosyl (Ts) and Nosyl (Ns) groups are widely used. They acidify the N-H proton, facilitating deprotonation to generate a potent nucleophile.[8][10] The nosyl group has the advantage of being removable under milder conditions than the tosyl group.[11]

-

Carbamates (Boc, Cbz): While common for nitrogen protection, carbamates are generally less nucleophilic than sulfonamides and may require stronger bases or different reaction conditions.

-

Detrimental PGs: Highly electron-withdrawing groups like trifluoroacetyl can sometimes inhibit the desired reaction pathway.[1]

-

-

Solvent and Base:

-

Solvent: The solvent must solubilize all components and be compatible with the catalyst system. Common choices include THF, dioxane, DMF, and toluene. The polarity of the solvent can influence the rate of key steps, such as nucleophilic attack.[12]

-

Base: In reactions requiring the deprotonation of the N-H bond, a base is necessary. Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used. The choice of base should be tailored to the pKa of the N-H proton of the protected amine.

-

Detailed Application Protocols

The following protocols are presented as robust starting points for the synthesis of N-protected pyrrolidines. Researchers should perform initial reactions on a small scale (e.g., 0.50 mmol) to optimize conditions for their specific substrate.[13]

This protocol is adapted from the work of Stahl and coworkers and describes the synthesis of a 2,4-substituted pyrrolidine from an allyl tosylamide and a styrene derivative using molecular oxygen as the terminal oxidant.[8]

-

Principle: A Pd(II) catalyst mediates the oxidative coupling of an allyl tosylamide with a styrene. A copper(II) co-catalyst facilitates the reoxidation of the palladium catalyst with O₂.[8]

-

Materials and Reagents:

Reagent MW Amount (0.5 mmol scale) Moles (mmol) Allyl Tosylamide Substrate Varies 1.0 equiv 0.50 Styrene Derivative Varies 1.2 equiv 0.60 Pd(OAc)₂ 224.5 5 mol % (5.6 mg) 0.025 Cu(OAc)₂ 181.6 20 mol % (18.2 mg) 0.10 Acetic Acid (AcOH) 60.05 2.0 mL - | Toluene | - | 2.0 mL | - |

-

Step-by-Step Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol) and Cu(OAc)₂ (18.2 mg, 0.10 mmol).

-

Add the allyl tosylamide substrate (0.50 mmol) and the styrene derivative (0.60 mmol).

-

Add toluene (2.0 mL) and acetic acid (2.0 mL) to the flask.

-

Fit the flask with a reflux condenser open to the air (or attach a balloon filled with O₂). Expert Note: For many styrene substrates, performing the reaction in a flask open to ambient air is sufficient for reoxidation.[8]

-

Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C, to improve rate if necessary).

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Safety Precautions: Handle palladium salts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This protocol details a general procedure for the synthesis of a pyrrolidine derivative via an intramolecular Tsuji-Trost type reaction, forming a C-C bond to construct the ring, which is a related and powerful strategy.[14]

-

Principle: A Pd(0) catalyst, generated in situ, forms a π-allyl complex from an acyclic precursor. A stabilized, tethered carbanion then acts as the intramolecular nucleophile to forge the pyrrolidine ring with high diastereoselectivity.[14]

-

Materials and Reagents:

Reagent MW Amount (0.5 mmol scale) Moles (mmol) Acyclic Precursor Varies 1.0 equiv 0.50 Pd₂(dba)₃ 915.7 2.5 mol % (11.4 mg) 0.0125 Triphenylphosphine (PPh₃) 262.3 10 mol % (13.1 mg) 0.05 Sodium Hydride (NaH, 60% disp.) 40.0 1.2 equiv (30 mg) 0.60 | Anhydrous Tetrahydrofuran (THF) | - | 5.0 mL | - |

-

Step-by-Step Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (30 mg, 0.60 mmol).

-

Add anhydrous THF (2.0 mL) and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve the acyclic precursor (0.50 mmol) in anhydrous THF (3.0 mL).

-

Add the solution of the precursor dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 20 minutes at this temperature.

-

In a small vial, dissolve Pd₂(dba)₃ (11.4 mg, 0.0125 mmol) and PPh₃ (13.1 mg, 0.05 mmol) in a minimal amount of anhydrous THF. Expert Note: Pre-mixing the catalyst and ligand can be beneficial for forming the active catalytic species.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute with ethyl acetate (20 mL) and water (15 mL).

-

Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

-

Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere. The quenching step is exothermic and must be performed slowly at 0 °C.

Data Summary and Troubleshooting

| Method | Key Reaction Type | Typical Catalyst System | Key Additive/Condition | Typical Yields | Scope Highlights |

| Protocol 1 | Pd(II) Oxidative Amination | Pd(OAc)₂ / Cu(OAc)₂ | O₂ or Air (Oxidant) | 60-85% | Tolerates various styrene and allyl tosylamide derivatives. |

| Protocol 2 | Pd(0) Intramolecular Allylation | Pd₂(dba)₃ / PPh₃ | Strong Base (e.g., NaH) | 70-95% | High diastereoselectivity, forms C-C bond to close the ring. |

| C-H Arylation | Pd(II) C-H Activation[15] | Pd(OAc)₂ / Ligand | Directing Group Required | 50-90% | Functionalizes unactivated C(sp³)-H bonds with high regioselectivity. |

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Cause: Inactive catalyst.

-

Solution: Ensure anhydrous and anaerobic conditions for Pd(0) reactions. For Pd(II) oxidative methods, ensure the re-oxidant system is effective; try using a balloon of pure O₂ instead of air.[8] Check the quality of the palladium precursor.

-

-

Formation of Side Products (e.g., from β-Hydride Elimination):

-

Cause: The alkyl-palladium intermediate is decomposing before the desired step.

-

Solution: This is a known challenge.[13] Modifying the ligand or solvent can sometimes alter the reaction pathway. Substrates lacking β-hydrogens on the palladium-bearing carbon are inherently less prone to this side reaction.

-

-

Poor Diastereoselectivity:

-

Cause: The transition state for the ring-closing step does not have a strong energetic preference for one diastereomer.

-

Solution: Lowering the reaction temperature can often improve selectivity. The steric bulk of the N-protecting group and other substituents can also play a significant role; screening different protecting groups may be necessary.

-

References

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]

-

Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives | Organic Letters - ACS Publications. Available at: [Link]

-

On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

-

A New Palladium-Catalyzed Intramolecular Allylation to Pyrrolidin-2-ones1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of pyrrolidines via palladium(II)-catalyzed aerobic oxidative carboamination of butyl vinyl ether and styrenes with allyl tosylamides - PubMed. Available at: [Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews - ACS Publications. Available at: [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation - ChemRxiv. Available at: [Link]

-

New insights into the mechanism of palladium-catalyzed allylic amination - PubMed. Available at: [Link]

-

Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles - PubMed. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalyzed Atom-Economical Synthesis of Pyrroles - Sci-Hub. Available at: [Link]

-

Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - PMC - PubMed Central. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. Available at: [Link]

-

Tsuji-Trost Reaction - Organic Chemistry Portal. Available at: [Link]

-

Pd(0)-Catalyzed Oxy- and Aminoalkynylation of Olefins for the Synthesis of Tetrahydrofurans and Pyrrolidines | Organic Letters - ACS Publications. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Organic Letters - ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tsuji-Trost Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of pyrrolidines via palladium(II)-catalyzed aerobic oxidative carboamination of butyl vinyl ether and styrenes with allyl tosylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New insights into the mechanism of palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Asymmetric Organocatalysis with Chiral Pyrrolidine Derivatives

Introduction: The Rise of Pyrrolidine-Based Organocatalysis

In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside metal-complex and biocatalysis.[1] This field leverages small, chiral organic molecules to catalyze enantioselective transformations, offering a more sustainable and often complementary approach to traditional methods.[2][3] Among the diverse array of organocatalysts, chiral pyrrolidine derivatives have garnered a privileged status, capable of promoting a multitude of reactions with remarkable efficiency and stereocontrol.[1][2]

Substituted chiral pyrrolidines are prevalent structural motifs in a vast number of biologically active natural products and synthetic compounds.[4] This inherent biological relevance, coupled with their synthetic versatility, has driven extensive research into their application as catalysts. The journey began with the seminal discovery that the natural amino acid, (S)-proline, could catalyze intramolecular aldol reactions with high enantioselectivity—a finding that remained a curiosity for decades.[3][5] The renaissance of the field occurred in the early 2000s when it was demonstrated that proline could also effectively catalyze intermolecular aldol and Mannich reactions.[3][4][5] A further significant breakthrough was the development of diarylprolinol silyl ethers, which expanded the scope and efficiency of pyrrolidine-based catalysis.[4]

This guide provides an in-depth exploration of the mechanisms, applications, and practical protocols for conducting asymmetric reactions using chiral pyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of this elegant catalytic strategy.

The Mechanistic Underpinnings: Enamine and Iminium Ion Catalysis

The remarkable efficacy of chiral pyrrolidine catalysts stems from their ability to activate carbonyl compounds through two primary catalytic cycles: enamine catalysis for carbonyl donors (ketones and aldehydes) and iminium ion catalysis for α,β-unsaturated carbonyl acceptors.

Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with a ketone or aldehyde to form a chiral enamine intermediate.[6] This enamine is a more potent nucleophile than the corresponding enol or enolate. The chirality of the catalyst directs the subsequent attack of the enamine onto an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction) from a specific face, thereby controlling the stereochemical outcome.[3][6] The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.

The bifunctional nature of catalysts like proline is crucial; the carboxylic acid group can act as a general acid, activating the electrophile through hydrogen bonding and helping to rigidify the transition state, which enhances stereoselectivity.[5][7][8]

Caption: General catalytic cycle for enamine-mediated reactions.

Iminium Ion Catalysis

For reactions involving α,β-unsaturated aldehydes or ketones (e.g., Michael additions, Diels-Alder reactions), the pyrrolidine catalyst forms a chiral iminium ion.[9] This process significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The bulky substituents on the catalyst (e.g., the diaryl groups in diarylprolinol silyl ethers) effectively shield one face of the iminium ion, forcing the nucleophile to approach from the less sterically hindered face, thus ensuring high enantioselectivity.[9]

Key Asymmetric Transformations and Protocols

Chiral pyrrolidine derivatives catalyze a broad spectrum of asymmetric reactions. Below are detailed protocols for some of the most fundamental and widely used transformations.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis.[6] (S)-Proline is the classic catalyst for this transformation.

Application Insights:

-

Causality of Component Choice : Proline's secondary amine forms the key enamine intermediate, while its carboxylic acid activates the aldehyde electrophile via hydrogen bonding, creating a rigid, chair-like transition state that dictates the stereochemical outcome.[5][6]

-

Solvent Effects : Proline's solubility is a critical factor. Highly dipolar aprotic solvents like DMSO or DMF are commonly used.[10] However, recent studies have shown that water/methanol mixtures can be exceptionally effective, offering a greener alternative.[10]

-

Trustworthiness of the Protocol : This protocol is a well-established, foundational method in organocatalysis. The expected high diastereoselectivity and enantioselectivity serve as a validation of proper experimental execution. Monitoring the reaction by TLC is crucial to avoid side reactions from prolonged reaction times.

Protocol: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is adapted from established procedures in the literature.[7][10]

Materials:

-

(S)-Proline

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (34.5 mg, 0.3 mmol, 30 mol%).

-

Add anhydrous DMSO (2.0 mL) to the flask and stir until the proline is fully dissolved.

-

Add cyclohexanone (0.5 mL, 4.8 mmol, 5 equivalents) to the solution.

-

Finally, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1 equivalent) to the reaction mixture.

-

Seal the flask and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[7]

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired aldol product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

| Catalyst | Donor | Acceptor | Solvent | Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 24-48 | ~95 | >95:5 | >99 |

| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 20-30 | 24-72 | ~68[7] | N/A | ~76[7] |

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that provides direct access to chiral β-amino carbonyl compounds, crucial synthons for many nitrogen-containing pharmaceuticals.[11]

Application Insights:

-

Mechanism and Stereocontrol : Similar to the aldol reaction, the reaction proceeds through a chiral enamine intermediate formed from the ketone and proline.[6] This enamine then attacks an imine, which is typically formed in situ from an aldehyde and an amine (e.g., p-anisidine). The stereochemistry of the pre-formed (E)-aldimine and the facial bias imposed by the catalyst control the syn-diastereoselectivity.[3][6]

-

Self-Validation : The high syn-diastereoselectivity and enantioselectivity are hallmarks of this reaction. Deviations may indicate issues with substrate purity, moisture, or incorrect imine geometry. The operational simplicity of this one-pot, three-component reaction makes it highly reliable and scalable.[6]

Protocol: (L)-Proline-Catalyzed Three-Component Mannich Reaction

This protocol is based on the seminal work in the field.[6]

Materials:

-

(L)-Proline

-

Acetone

-

4-Nitrobenzaldehyde

-

p-Anisidine

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 25 mL flask, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and p-anisidine (123 mg, 1.0 mmol) in anhydrous DMF (4 mL). Stir at room temperature for 30 minutes to pre-form the imine.

-

Add (L)-proline (35 mg, 0.3 mmol, 30 mol%) to the solution and stir for another 10 minutes.

-

Add acetone (0.74 mL, 10 mmol, 10 equivalents) to the flask.

-

Seal the flask and stir the mixture at room temperature for 18-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add saturated aqueous NaHCO₃ solution (15 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate).

-

Analyze the product for diastereomeric ratio and enantiomeric excess.

| Catalyst | Ketone | Aldehyde | Amine | Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| (L)-Proline | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 30 | ~50 | >95:5 | 94 |

| (L)-Proline | Cyclohexanone | Formaldehyde | p-Anisidine | 20 | 91 | >19:1 | 96 |

Asymmetric Michael Addition using Diarylprolinol Silyl Ether Catalysts

While proline is effective, its derivatives often provide superior reactivity and selectivity. Diarylprolinol silyl ethers, such as the Jørgensen-Hayashi catalyst, are exceptionally efficient for Michael additions of aldehydes to nitroolefins, operating through an iminium ion mechanism.[1][4]

Application Insights:

-

Catalyst Function : The secondary amine forms an iminium ion with the aldehyde, activating it for nucleophilic attack. The bulky triisopropylsilyl (TIPS) ether and diaryl groups create a well-defined chiral pocket, effectively blocking one face of the nitroalkene, leading to high enantioselectivity.[1]

-

Solvent and Temperature : Non-polar solvents like methylcyclohexane often give the best results.[1] Lowering the temperature (e.g., to 0 °C or -20 °C) can significantly enhance both diastereoselectivity and enantioselectivity, although it may slow the reaction rate.[1]

-

Protocol Validation : The protocol's success is validated by achieving high yields and high syn-diastereoselectivity and enantioselectivity. The stereochemical outcome is directly dependent on the catalyst's configuration.[1]

Sources

- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. mdpi.com [mdpi.com]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. ias.ac.in [ias.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrrolidines

Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrolidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience to help you overcome common challenges and side reactions.

Section 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of the pyrrolidine scaffold is a cornerstone of medicinal chemistry, yet it is often plagued by side reactions that can complicate purification and reduce yields.[1] This section provides a detailed breakdown of common issues, their root causes, and actionable solutions for several widely used synthetic methodologies.

Reductive Amination of 1,4-Dicarbonyls and Related Precursors

Reductive amination is a robust method for pyrrolidine synthesis, but it is not without its challenges.[2]

Question: My reductive amination of a 1,4-diketone is producing a significant amount of a pyrrole byproduct. How can I favor the formation of the desired pyrrolidine?

Answer: The formation of a pyrrole byproduct during the reductive amination of 1,4-diketones is a classic example of a competing reaction pathway, namely the Paal-Knorr pyrrole synthesis.[2][3] This side reaction is particularly favored under acidic conditions and at elevated temperatures, which promote the cyclization and subsequent aromatization of the diketone with the amine.

Causality: The reaction proceeds through a common amino-ketone intermediate.[2] Path A (desired) involves a second condensation and reduction to form the pyrrolidine. Path B (side reaction) involves cyclization and dehydration to form the thermodynamically stable aromatic pyrrole.[2]

Troubleshooting Protocol:

-

Control of pH: Maintain a neutral to slightly basic pH. The Paal-Knorr condensation is often acid-catalyzed.[3] The use of a mild reducing agent that does not require strongly acidic conditions, such as sodium triacetoxyborohydride (STAB), can be beneficial.

-

Choice of Reducing Agent: Employ a reducing agent that can efficiently reduce the intermediate iminium ion as it forms, thus outcompeting the aromatization pathway. STAB is often a good choice as it is less basic and more selective than sodium borohydride.

-

Temperature Management: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the elimination step required for pyrrole formation.

-

Solvent Selection: Aprotic solvents can sometimes suppress the Paal-Knorr reaction by disfavoring the dehydration step.

Experimental Protocol: Selective Reductive Amination to Minimize Pyrrole Formation

-

To a stirred solution of the 1,4-diketone (1.0 equiv) and the primary amine (1.1 equiv) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add sodium triacetoxyborohydride (1.5 equiv) portionwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Question: I am observing the formation of an amino alcohol instead of the expected pyrrolidine. What is happening?

Answer: The formation of an amino alcohol suggests that intramolecular cyclization is not occurring efficiently after the initial reductive amination of one carbonyl group. This can be due to steric hindrance, electronic effects, or unfavorable ring strain in the transition state of the cyclization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for amino alcohol byproduct formation.

[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)

1,3-dipolar cycloadditions are a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines.[4][5] However, control of regioselectivity and diastereoselectivity can be challenging.

Question: My 1,3-dipolar cycloaddition is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole (e.g., an azomethine ylide) and the dipolarophile (the alkene).[6][7] According to frontier molecular orbital (FMO) theory, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Causality and Control:

-

Electronic Control: The regioselectivity is determined by the relative magnitudes of the orbital coefficients on the reacting atoms in the HOMO and LUMO. Matching the larger coefficient on the dipole with the larger coefficient on the dipolarophile leads to the major regioisomer. Electron-withdrawing groups on the dipolarophile lower its HOMO and LUMO energies, affecting the primary FMO interaction.

-

Steric Control: Bulky substituents on either the dipole or the dipolarophile can disfavor the formation of one regioisomer due to non-bonded interactions in the transition state.

-

Catalysis: Lewis acid catalysis can alter the FMO energies and coefficients, thereby influencing and often enhancing regioselectivity. Metal catalysts can coordinate to the dipole or dipolarophile, providing steric directing effects.[4]